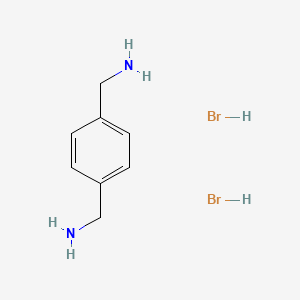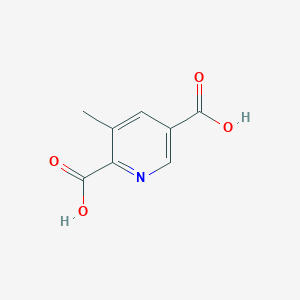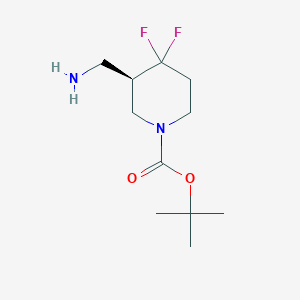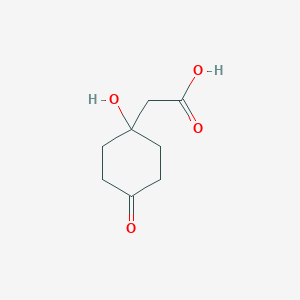![molecular formula C9H9BrN2O2 B11756481 (R)-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11756481.png)
(R)-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a chiral compound that belongs to the class of oxazinones This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, and a pyrido[3,2-b][1,4]oxazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with substituted aminophenols and appropriate brominating agents.
Bromination: The aminophenol is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The brominated intermediate undergoes cyclization with suitable reagents to form the oxazinone ring.
Industrial Production Methods
Industrial production of ®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one may involve large-scale bromination and cyclization processes. These processes are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis .
化学反応の分析
Types of Reactions
®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced oxazinone derivatives.
Substitution: Formation of substituted oxazinone derivatives with various functional groups.
科学的研究の応用
®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
作用機序
The mechanism of action of ®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and the oxazinone ring play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 6-Bromo-2,8-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 2,8-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Uniqueness
®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to its chiral nature and the presence of both bromine and methyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
特性
分子式 |
C9H9BrN2O2 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC名 |
(2R)-6-bromo-2,8-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C9H9BrN2O2/c1-4-3-6(10)11-8-7(4)14-5(2)9(13)12-8/h3,5H,1-2H3,(H,11,12,13)/t5-/m1/s1 |
InChIキー |
IZWHNRMZBADPRF-RXMQYKEDSA-N |
異性体SMILES |
C[C@@H]1C(=O)NC2=C(O1)C(=CC(=N2)Br)C |
正規SMILES |
CC1C(=O)NC2=C(O1)C(=CC(=N2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)





![tert-butyl (3aS,4S,6aS)-4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B11756413.png)
![{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene](/img/structure/B11756416.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756443.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756454.png)
